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Abstract
This technical guide provides a comprehensive overview of the physical properties of 1,1-
diacetylcyclopropane (CAS No: 695-70-5), a versatile synthetic intermediate. Intended for

researchers, scientists, and professionals in drug development, this document delves into the

experimental determination and theoretical understanding of its key physical characteristics.

The guide covers fundamental properties such as boiling point, density, and solubility, and

provides a detailed analysis of its spectral data, including Nuclear Magnetic Resonance (NMR),

Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Furthermore,

this guide outlines detailed protocols for its synthesis, purification, and safe handling, ensuring

scientific integrity and practical utility in a laboratory setting.

Introduction
1,1-Diacetylcyclopropane is a unique bifunctional molecule characterized by a strained

cyclopropane ring substituted with two acetyl groups at the geminal position. This structural

arrangement imparts distinct chemical reactivity and physical properties, making it a valuable

building block in organic synthesis.[1][2] A thorough understanding of its physical properties is

paramount for its effective use in designing novel synthetic routes, optimizing reaction

conditions, and ensuring safe laboratory practices. This guide aims to be a definitive resource,

consolidating critical physical data and experimental methodologies pertinent to 1,1-
diacetylcyclopropane.
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Core Physical Properties
The fundamental physical properties of 1,1-diacetylcyclopropane are summarized in the table

below. These values are critical for a wide range of applications, from reaction setup and

solvent selection to purification and storage.

Property Value Source(s)

CAS Number 695-70-5 [1][3]

Molecular Formula C₇H₁₀O₂ [1][3]

Molecular Weight 126.15 g/mol [1][3]

Appearance Oil [1]

Boiling Point 74.0-74.5 °C at 8 Torr [1]

Density 1.0253 g/cm³ at 30 °C [1]

Solubility
Soluble in Dichloromethane,

Ethyl Acetate, Hexane
[1]

Experimental Determination of Physical Properties
The accurate determination of physical properties is a cornerstone of chemical

characterization. This section provides detailed, field-proven protocols for measuring the key

physical constants of 1,1-diacetylcyclopropane.

Boiling Point Determination
The boiling point is a crucial indicator of a liquid's volatility and purity. The Thiele tube method is

a reliable technique for determining the boiling point of small quantities of liquid.

Sample Preparation: Place approximately 0.5 mL of 1,1-diacetylcyclopropane into a small

test tube.

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the capillary

tube, sealed end up, into the test tube containing the sample.
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Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring

the sample is level with the thermometer bulb.

Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g.,

mineral oil), ensuring the heat is applied to the side arm.

Observation: Heat the Thiele tube gently. Observe for a continuous stream of bubbles

emerging from the open end of the capillary tube.

Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is

the temperature at which the liquid just begins to enter the capillary tube.

Apparatus Setup

Procedure

Sample in Test Tube Inverted Capillary Tube
insert

Thermometer
attach

Thiele Tube with Oil
immerse

Heat Thiele Tube Observe Bubble Stream Cool and Observe Record Temperature

Click to download full resolution via product page

Caption: Workflow for Boiling Point Determination.

Density Measurement
Density is a fundamental physical property that relates the mass of a substance to the volume it

occupies.

Pycnometer Preparation: Clean and dry a pycnometer of a known volume.

Mass of Empty Pycnometer: Accurately weigh the empty pycnometer.
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Mass of Pycnometer with Sample: Fill the pycnometer with 1,1-diacetylcyclopropane,

ensuring no air bubbles are present, and weigh it.

Calculation: The density is calculated by dividing the mass of the sample (mass of filled

pycnometer - mass of empty pycnometer) by the known volume of the pycnometer.

Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and

functional groups present in 1,1-diacetylcyclopropane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Predicted):

Cyclopropyl Protons (CH₂): Due to the magnetic anisotropy of the cyclopropane ring, the

four protons on the ring are expected to be diastereotopic and appear as a complex

multiplet in the upfield region, likely between δ 1.0-1.5 ppm. The geminal and vicinal

coupling constants would lead to a complex splitting pattern.

Acetyl Protons (CH₃): The six equivalent protons of the two acetyl groups are expected to

appear as a sharp singlet in the region of δ 2.2-2.4 ppm.

¹³C NMR (Predicted):

Carbonyl Carbon (C=O): The carbonyl carbons of the acetyl groups are expected to

resonate significantly downfield, in the range of δ 205-215 ppm.[4]

Quaternary Cyclopropyl Carbon (C(C=O)₂): The quaternary carbon of the cyclopropane

ring, bonded to the two acetyl groups, would appear in the range of δ 30-40 ppm.

Methylene Cyclopropyl Carbons (CH₂): The two equivalent methylene carbons of the

cyclopropane ring are expected to be shifted upfield due to the ring strain, appearing in the

range of δ 15-25 ppm.[5]
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Methyl Carbons (CH₃): The methyl carbons of the acetyl groups would appear in the range

of δ 25-35 ppm.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Key Absorptions (Predicted):

C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1710 cm⁻¹

corresponding to the carbonyl stretching of the ketone groups. The conjugation with the

cyclopropane ring may slightly lower this frequency.

C-H Stretch (Cyclopropyl): Characteristic C-H stretching vibrations for the cyclopropane

ring are expected just above 3000 cm⁻¹ (typically ~3080-3000 cm⁻¹).

C-H Stretch (Aliphatic): C-H stretching of the methyl groups will appear in the 2950-2850

cm⁻¹ region.

Cyclopropane Ring Deformation: A characteristic absorption band for the cyclopropane

ring deformation (ring breathing) is expected around 1020 cm⁻¹.

An FTIR spectrum for 1,1-diacetylcyclopropane is available from SpectraBase.[6]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elucidating the structure.

Electron Ionization (EI-MS) Fragmentation (Predicted):

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 126.

Major Fragmentation Pathways:

Loss of an acetyl group (•COCH₃, 43 Da) to give a fragment at m/z = 83.
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Loss of a methyl group (•CH₃, 15 Da) from an acetyl group to give a fragment at m/z =

111.

Cleavage of the cyclopropane ring can lead to various smaller fragments.

A GC-MS spectrum is available for 1,1-diacetylcyclopropane, which can provide experimental

fragmentation data.[3]

Synthesis and Purification
The synthesis of 1,1-diacetylcyclopropane is typically achieved through the alkylation of a β-

diketone precursor.

Synthetic Protocol
A plausible synthetic route involves the reaction of acetylacetone with 1,2-dibromoethane in the

presence of a base. A more common and often higher-yielding approach for similar structures

involves the reaction of a malonic ester derivative with a dihaloalkane followed by further

transformations.[7][8]

Diethyl Malonate + 1,2-Dibromoethane Diethyl 1,1-cyclopropanedicarboxylateCyclization
via B

Base (e.g., NaOEt)

1,1-DiacetylcyclopropaneAcylation
via D

Grignard Reagent (e.g., MeMgBr)

Click to download full resolution via product page

Caption: A general synthetic pathway to 1,1-disubstituted cyclopropanes.

Purification Protocol: Column Chromatography
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Purification of the crude product is essential to obtain high-purity 1,1-diacetylcyclopropane.

Flash column chromatography is an effective method.

Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.

Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in

hexanes, is typically effective. The optimal solvent system should be determined by thin-

layer chromatography (TLC).

Column Packing: The silica gel is packed into a column as a slurry in the initial, least polar

eluent.

Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase or

a suitable solvent and loaded onto the top of the silica gel bed.

Elution: The mobile phase is passed through the column, and fractions are collected.

Analysis: The collected fractions are analyzed by TLC to identify those containing the pure

product.

Solvent Removal: The solvent is removed from the pure fractions under reduced pressure to

yield the purified 1,1-diacetylcyclopropane.

Safety, Handling, and Storage
Proper safety precautions are crucial when working with any chemical, including 1,1-
diacetylcyclopropane.

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Health Hazards: As a diketone, it may cause skin and eye irritation. Inhalation of vapors

should be avoided.[9] Cyclopropane derivatives can have anesthetic effects at high

concentrations.[10][11][12]

Fire Safety: While specific flammability data is not available, it should be treated as a

potentially combustible liquid. Keep away from heat, sparks, and open flames.[13]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from

incompatible materials such as strong oxidizing agents.[13]

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion
This technical guide has provided a detailed examination of the physical properties of 1,1-
diacetylcyclopropane. The data and protocols presented herein are intended to serve as a

valuable resource for scientists engaged in research and development. A comprehensive

understanding of these properties is essential for the safe and effective application of this

versatile synthetic intermediate in the advancement of chemical synthesis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CN103864618A - Synthetic process of 1, 1-cyclopropane dicarboxylic acid dimethyl ester -
Google Patents [patents.google.com]

2. benchchem.com [benchchem.com]

3. 1,1-Diacetylcyclopropane | C7H10O2 | CID 272129 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. chem.libretexts.org [chem.libretexts.org]

5. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of
C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic
chemistry revision notes [docbrown.info]

6. dev.spectrabase.com [dev.spectrabase.com]

7. orgsyn.org [orgsyn.org]

8. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid
derivatives - Google Patents [patents.google.com]

9. nj.gov [nj.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://butte-keenan.newlook.safecollegessds.com/document/repo/9fe692a6-aecf-4a4a-8b53-bf138ec04061
https://www.benchchem.com/product/b115079?utm_src=pdf-body
https://www.benchchem.com/product/b115079?utm_src=pdf-body
https://www.benchchem.com/product/b115079?utm_src=pdf-custom-synthesis
https://patents.google.com/patent/CN103864618A/en
https://patents.google.com/patent/CN103864618A/en
https://www.benchchem.com/pdf/Technical_Support_Center_Purification_of_1_1_Divinylcyclopropane_Isomers.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/1_1-Diacetylcyclopropane
https://pubchem.ncbi.nlm.nih.gov/compound/1_1-Diacetylcyclopropane
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://www.docbrown.info/page06/spectra/cyclopropane-nmr13c.htm
https://www.docbrown.info/page06/spectra/cyclopropane-nmr13c.htm
https://www.docbrown.info/page06/spectra/cyclopropane-nmr13c.htm
https://dev.spectrabase.com/spectrum/GCriimTlpJ9
http://www.orgsyn.org/demo.aspx?prep=CV7P0411
https://patents.google.com/patent/US5869737A/en
https://patents.google.com/patent/US5869737A/en
https://www.nj.gov/health/eoh/rtkweb/documents/fs/0732.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. nj.gov [nj.gov]

11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

12. Cyclopropane - Wikipedia [en.wikipedia.org]

13. butte-keenan.newlook.safecollegessds.com [butte-
keenan.newlook.safecollegessds.com]

To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties
of 1,1-Diacetylcyclopropane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b115079#physical-properties-of-1-1-
diacetylcyclopropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.nj.gov/health/eoh/rtkweb/documents/fs/0588.pdf
https://cameochemicals.noaa.gov/chris/CPR.pdf
https://en.wikipedia.org/wiki/Cyclopropane
https://butte-keenan.newlook.safecollegessds.com/document/repo/9fe692a6-aecf-4a4a-8b53-bf138ec04061
https://butte-keenan.newlook.safecollegessds.com/document/repo/9fe692a6-aecf-4a4a-8b53-bf138ec04061
https://www.benchchem.com/product/b115079#physical-properties-of-1-1-diacetylcyclopropane
https://www.benchchem.com/product/b115079#physical-properties-of-1-1-diacetylcyclopropane
https://www.benchchem.com/product/b115079#physical-properties-of-1-1-diacetylcyclopropane
https://www.benchchem.com/product/b115079#physical-properties-of-1-1-diacetylcyclopropane
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b115079?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

